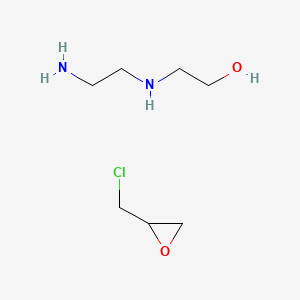
2-(2-Aminoethylamino)ethanol;2-(chloromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethylamino)ethanol and 2-(chloromethyl)oxirane are two distinct chemical compoundsIt is commonly used in various chemical reactions due to its bifunctional nature, containing both amine and hydroxyl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
2-(2-Aminoethylamino)ethanol
Laboratory Synthesis: This compound can be synthesized by the reaction of ethylenediamine with ethylene oxide under controlled conditions.
Industrial Production: Industrially, it is produced by the reaction of ethylenediamine with ethylene oxide in large reactors, followed by purification processes to obtain the desired product.
-
2-(Chloromethyl)oxirane
Laboratory Synthesis: Epichlorohydrin can be synthesized by the chlorination of allyl alcohol, followed by epoxidation.
Industrial Production: Industrially, epichlorohydrin is produced by the chlorination of propylene, followed by epoxidation using hypochlorous acid.
Analyse Chemischer Reaktionen
Types of Reactions
-
2-(2-Aminoethylamino)ethanol
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amine groups.
-
2-(Chloromethyl)oxirane
Epoxide Ring Opening: The epoxide ring in epichlorohydrin can be opened by nucleophiles, leading to various substitution products.
Polymerization: It can undergo polymerization reactions to form epoxy resins.
Common Reagents and Conditions
-
2-(2-Aminoethylamino)ethanol
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and hydroxides are used under basic conditions.
-
2-(Chloromethyl)oxirane
Epoxide Ring Opening: Nucleophiles such as water, alcohols, and amines are used under acidic or basic conditions.
Polymerization: Catalysts like Lewis acids are used to initiate polymerization.
Major Products Formed
-
2-(2-Aminoethylamino)ethanol
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted amines.
-
2-(Chloromethyl)oxirane
Epoxide Ring Opening: Substituted alcohols and amines.
Polymerization: Epoxy resins.
Wissenschaftliche Forschungsanwendungen
-
2-(2-Aminoethylamino)ethanol
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals.
Industry: Utilized in the production of surfactants and corrosion inhibitors.
-
2-(Chloromethyl)oxirane
Chemistry: Used in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules.
Medicine: Used in the production of pharmaceutical intermediates.
Industry: Widely used in the production of epoxy resins and other polymers.
Wirkmechanismus
-
2-(2-Aminoethylamino)ethanol
Mechanism: Acts as a nucleophile in various chemical reactions due to the presence of amine groups.
Molecular Targets and Pathways: In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways.
-
2-(Chloromethyl)oxirane
Mechanism: The epoxide ring in epichlorohydrin is highly reactive and can undergo ring-opening reactions with nucleophiles.
Molecular Targets and Pathways: In biological systems, it can react with nucleophilic sites in proteins and DNA, leading to potential toxic effects.
Vergleich Mit ähnlichen Verbindungen
-
2-(2-Aminoethylamino)ethanol
Similar Compounds: Ethylenediamine, monoethanolamine, diethanolamine.
Uniqueness: The presence of both amine and hydroxyl groups makes it a versatile compound in various chemical reactions.
-
2-(Chloromethyl)oxirane
Similar Compounds: Propylene oxide, ethylene oxide.
Eigenschaften
CAS-Nummer |
68334-74-7 |
|---|---|
Molekularformel |
C7H17ClN2O2 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
2-(2-aminoethylamino)ethanol;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C4H12N2O.C3H5ClO/c5-1-2-6-3-4-7;4-1-3-2-5-3/h6-7H,1-5H2;3H,1-2H2 |
InChI-Schlüssel |
CSWQYPXSFBLQCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCl.C(CNCCO)N |
Verwandte CAS-Nummern |
68334-74-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















